3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine
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Overview
Description
3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine: is a chemical compound that features a sulfonamide group attached to a phenylamine structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the sulfonamide group imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine typically involves the reaction of 4-Methyl-piperidine-1-sulfonyl chloride with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
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Starting Materials:
- 4-Methyl-piperidine-1-sulfonyl chloride
- Aniline
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Reaction Conditions:
- Solvent: Typically an organic solvent such as dichloromethane or toluene
- Temperature: Room temperature to slightly elevated temperatures (25-50°C)
- Catalyst: Base such as triethylamine or pyridine
-
Procedure:
- The 4-Methyl-piperidine-1-sulfonyl chloride is dissolved in the solvent.
- Aniline is added to the solution, followed by the addition of the base.
- The reaction mixture is stirred at the specified temperature until the reaction is complete.
- The product is isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods:
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine can undergo various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
-
Reduction:
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonamide group.
-
Substitution:
- The phenylamine group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, room temperature.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), catalysts (iron, aluminum chloride).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfonamide derivatives.
Substitution: Nitrated, halogenated, or sulfonated phenylamine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: It can be incorporated into polymers and materials to impart specific properties, such as increased thermal stability or conductivity.
Biology and Medicine:
Drug Development: The sulfonamide group is a common pharmacophore in medicinal chemistry. 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine can be used as a building block for designing new drugs with potential therapeutic applications.
Biological Probes: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.
Agriculture: The compound may have applications in the development of agrochemicals, such as herbicides or pesticides.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine depends on its specific application. In medicinal chemistry, the sulfonamide group can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding and electrostatic interactions. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptors: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
- 4-Methyl-piperidine-1-sulfonyl chloride
- 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine
- 3-[(4-Methyl-1-piperidinyl)sulfonyl]-N-(2-thienylmethyl)benzamide
Comparison:
- 4-Methyl-piperidine-1-sulfonyl chloride: This compound is a precursor in the synthesis of 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine. It lacks the phenylamine group, making it less versatile in terms of chemical reactivity and applications.
- 1-(4-Methyl-piperidine-1-sulfonyl)-piperazine: This compound contains a piperazine ring instead of a phenylamine group. It may have different biological activities and applications compared to this compound.
- 3-[(4-Methyl-1-piperidinyl)sulfonyl]-N-(2-thienylmethyl)benzamide: This compound features a thienylmethyl group, which can impart different chemical and biological properties. It may be used in different research and industrial applications.
Uniqueness:
This compound is unique due to the presence of both the sulfonamide and phenylamine groups
Properties
IUPAC Name |
3-(4-methylpiperidin-1-yl)sulfonylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-10-5-7-14(8-6-10)17(15,16)12-4-2-3-11(13)9-12/h2-4,9-10H,5-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JREWUBFCTNHOBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390406 |
Source
|
Record name | 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436091-54-2 |
Source
|
Record name | 3-(4-Methyl-piperidine-1-sulfonyl)-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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